6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines, characterized by a bromine atom at the 6th position and a methyl group at the 2nd position on the benzothiazine ring. This compound is notable for its potential biological activities and applications in synthetic chemistry.
The compound can be synthesized through various methods, with one of the most common being a copper-catalyzed cascade reaction involving starting materials such as 2-halo-N-(2-halophenyl)-acetamides and acetyl sulfide. This method provides an efficient route for producing the desired benzothiazine derivative under mild conditions, making it suitable for both laboratory and industrial applications.
6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is classified as a benzothiazine derivative due to its structural features, which include a fused benzene and thiazine ring. This classification is significant as it influences the compound's chemical reactivity and potential applications in medicinal chemistry.
The primary method for synthesizing 6-bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. The process typically starts with:
The synthesis proceeds through an SN2 mechanism followed by deacetylation and coupling processes, resulting in the formation of the benzothiazine compound. The use of readily available starting materials contributes to the practicality of this synthetic route.
The molecular structure of 6-bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can be represented as follows:
The molecular formula for this compound is . The molecular weight is approximately 244.13 g/mol. Structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of synthesized compounds.
6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 6-bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with biological targets, primarily enzymes and proteins. The presence of the bromine atom and the thiazine ring enhances its reactivity, allowing it to modulate enzyme activity or interfere with signaling pathways. Research into specific molecular targets is ongoing to elucidate its biological effects further.
Physical properties include:
Chemical properties involve:
Relevant data from studies suggest that variations in substituents on the benzothiazine core can significantly affect both physical and chemical properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
The compound 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one exemplifies systematic IUPAC nomenclature for benzothiazine derivatives. Its name encodes critical structural features:
Alternative naming systems exist but lack precision:
Table 1: Nomenclature Systems for Benzothiazine Derivatives
System | Compound Name | Key Features Highlighted |
---|---|---|
IUPAC Systematic | 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one | Fusion orientation, heteroatom positions, substituents, tautomer |
Hantzsch-Widman | 6-Bromo-2-methyl-4H-1,4-benzothiazin-3-one | Ring size, heteroatoms, unsaturation |
Trivial | Bromomethyl benzothiazinone | Ambiguous substituent positions, no fusion specification |
Key identifiers include:
1,4-Benzothiazines exhibit complex isomerism and tautomerism due to heteroatom positioning and delocalized π-systems. For 6-bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, three structural factors dominate:
Tautomeric Preference: The molecule exists predominantly as the 2H-3-one tautomer (Figure 2A), stabilized by conjugation between the C3 carbonyl and the N2-C3 double bond. The alternative 4H-3-ol tautomer (Figure 2B), involving enolization at C3 and double-bond shift to C4-N4, is energetically disfavored due to loss of amidic resonance. Theoretical studies confirm 1,4-thiazines without electron-withdrawing groups at C2 prefer 2H-tautomers [2].
Positional Isomerism:
Table 2: Structural Isomers and Tautomers of 6-Bromo-2-methylbenzothiazinone
Variant | Structural Feature | Energy Relative to 6-Bromo Isomer (kcal/mol) | Key Stabilizing Factors |
---|---|---|---|
6-Bromo-2H-tautomer | Br at C6; carbonyl at C3; H at N2 | 0 (reference) | Amidic resonance; minimized steric strain |
5-Bromo isomer | Br at C5 (adjacent to fusion point) | +2.1 | Altered dipole; reduced conjugation |
4H-Tautomer | Enol at C3; double bond at C4-N4 | +8.7 | Destabilized by loss of C3=O resonance |
Benzo[e]-fused | Benzene fused at c-edge (positions 6-7) | +3.9 | Distorted bond angles; reduced planarity |
Benzothiazine scaffolds have evolved from anti-inflammatory agents to targeted therapeutics:
First Generation (1960s–1990s): Focused on 1,2-benzothiazine-1,1-dioxide derivatives (e.g., Piroxicam). These COX inhibitors established the core as a privileged scaffold but lacked substituent diversity. Synthesis relied on condensation of 2-aminothiophenols with 1,3-dicarbonyls under harsh conditions (e.g., refluxing acetic acid), limiting functional group tolerance [6].
Second Generation (2000s–2010s): Introduced C3/C2 substituents to enhance target specificity. Key advances:
Biological diversification yielded antimicrobial benzothiazines (e.g., 3-aryl-4H-benzo[1,4]thiazines) and antihypertensive agents [6].
Third Generation (2020s–Present): Focuses on peptide conjugation and molecular hybridization:
Table 3: Evolution of Benzothiazine Pharmacophores
Era | Representative Structures | Synthetic Method | Primary Applications |
---|---|---|---|
1960s–1990s | Piroxicam (1,2-benzothiazine dioxide) | Condensation in refluxing AcOH | Anti-inflammatory/analgesic |
2000s–2010s | 6-Bromo-2-methyl-2H-benzothiazin-3(4H)-one | Bromopyruvate + aminothiophenol in Et₂O [6] | Antimicrobial scaffolds; kinase inhibitors |
2020s–Present | Pyrazolobenzothiazine hybrids (e.g., ST3) | Ultrasound/MWI-assisted cyclization [5] | Anti-diabetic agents (α-glucosidase inhibition) |
Benzothiazine-amino acid conjugates | TFA-catalyzed coupling [6] | Protease inhibitors (e.g., SARS-CoV-2) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1